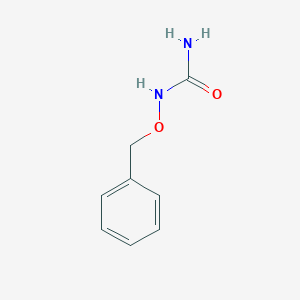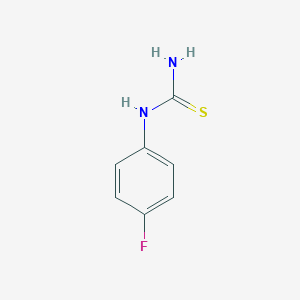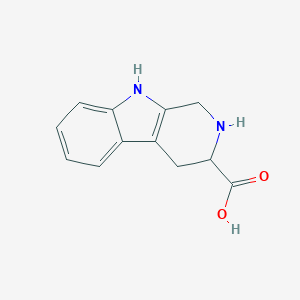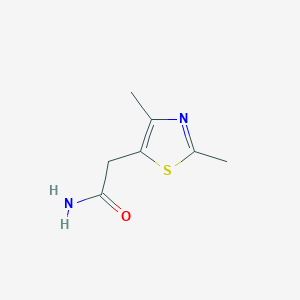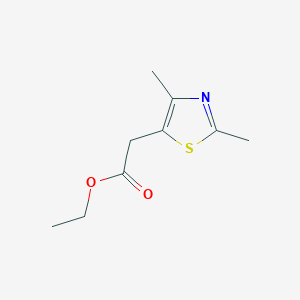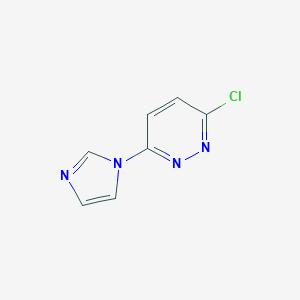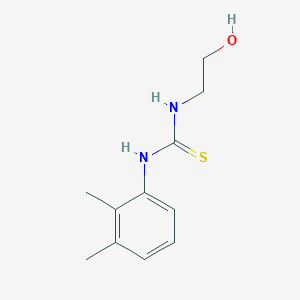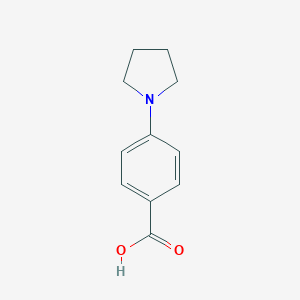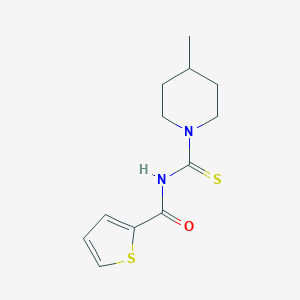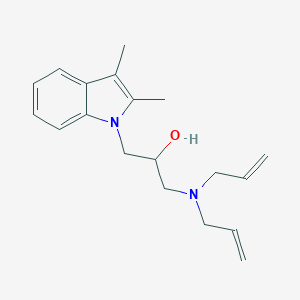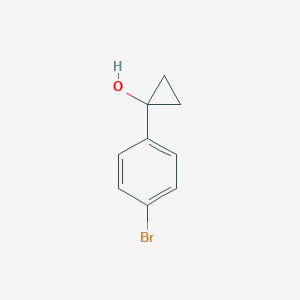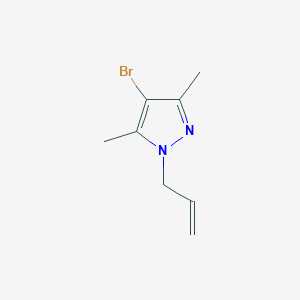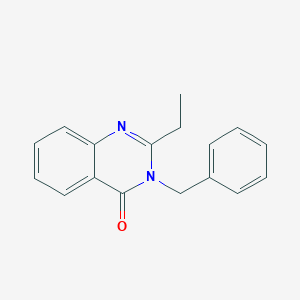
3-benzyl-2-ethylquinazolin-4(3H)-one
Vue d'ensemble
Description
3-benzyl-2-ethylquinazolin-4(3H)-one is a heterocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique chemical and biological properties, making it a promising candidate for various research fields.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-ethylquinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and modulate the expression of various genes involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
3-benzyl-2-ethylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-2-ethylquinazolin-4(3H)-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on different biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to ensure that proper safety protocols are followed.
Orientations Futures
There are several future directions for research on 3-benzyl-2-ethylquinazolin-4(3H)-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. In addition, there is potential for the development of new derivatives of this compound with improved properties and specificity for different biological targets.
Applications De Recherche Scientifique
3-benzyl-2-ethylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propriétés
Numéro CAS |
297762-56-2 |
|---|---|
Nom du produit |
3-benzyl-2-ethylquinazolin-4(3H)-one |
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-benzyl-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clé InChI |
NARRNFVSQSGDNM-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

